7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with phenyl and ethylpiperazine substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of phenyl groups: Phenyl substituents can be introduced via electrophilic aromatic substitution reactions using phenyl halides and a suitable base.
Attachment of the ethylpiperazine moiety: The final step involves the nucleophilic substitution of a halogenated pyrazolo[1,5-a]pyrimidine intermediate with 4-ethylpiperazine under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates with nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- 7-(4-Phenylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- 7-(4-Benzylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Uniqueness
7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the ethylpiperazine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can influence the compound’s solubility, bioavailability, and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-2-27-13-15-28(16-14-27)23-17-22(20-11-7-4-8-12-20)26-24-21(18-25-29(23)24)19-9-5-3-6-10-19/h3-12,17-18H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPVNANIEUIESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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